4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (CAS 1190322-36-1) is a substituted 7-azaindolin-2-one building block. The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one scaffold is a recognized privileged structure in medicinal chemistry, with validated oral anti-inflammatory activity in rat models and utility in kinase inhibitor design.

Molecular Formula C8H7FN2O2
Molecular Weight 182.15 g/mol
Cat. No. B11761181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Molecular FormulaC8H7FN2O2
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C(=C1F)CC(=O)N2
InChIInChI=1S/C8H7FN2O2/c1-13-5-3-10-8-4(7(5)9)2-6(12)11-8/h3H,2H2,1H3,(H,10,11,12)
InChIKeyOPJFDBAXMCWREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (CAS 1190322-36-1)


4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (CAS 1190322-36-1) is a substituted 7-azaindolin-2-one building block . The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one scaffold is a recognized privileged structure in medicinal chemistry, with validated oral anti-inflammatory activity in rat models [1] and utility in kinase inhibitor design [2]. The 4-fluoro-5-methoxy substitution pattern introduces distinct electronic and steric features compared to unsubstituted or singly-substituted analogs, which can alter target binding, metabolic stability, and physicochemical properties in fragment-based or scaffold-hopping campaigns.

Why 4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one Cannot Be Casually Replaced by In-Class Analogs


The 7-azaindolin-2-one scaffold tolerates substitution at multiple positions, but biological activity is exquisitely sensitive to the exact nature and position of substituents. For instance, early SAR around the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one core demonstrated that oral anti-inflammatory potency in the rat RPAR model varied dramatically with seemingly minor structural changes [1]. The simultaneous presence of a fluorine at C-4 and a methoxy at C-5 creates a unique combination of electron-withdrawing and electron-donating effects, hydrogen-bonding capability, and steric bulk that cannot be reproduced by removing either substituent, shifting the substitution pattern (e.g., 4-fluoro-6-methoxy regioisomer), or replacing fluorine with chlorine. Consequently, substituting a 'close analog' without re-optimizing the entire SAR landscape risks losing target engagement, selectivity, or pharmacokinetic performance.

Quantitative Differentiation Evidence for 4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one Versus Closest Analogs


Electronic Modulation at C-4: Fluoro vs. Chloro vs. Hydrogen in 7-Azaindolin-2-one SAR

In kinase-focused SAR, 4-chloro-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190315-74-2) is commercially positioned as a mixed-dihalogenated scaffold for comparative kinase/phosphatase inhibition studies . The 4-fluoro-5-methoxy variant offers a contrasting electronic profile: fluorine provides a strong electron-withdrawing inductive effect (Hammett σₚ = +0.06) while methoxy donates electrons through resonance (σₚ = –0.27), creating a polarized ring system distinct from the chloro-fluoro analog (σₚ Cl = +0.23). Although direct biochemical IC₅₀ data for 4-fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one in a defined kinase assay are not publicly available, the electronic difference is expected to alter hinge-binding interactions in kinase ATP pockets, as demonstrated for related 7-azaindole-based inhibitors where C-4 substitution significantly modulates VEGFR-2 and FGFR-1 potency [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Regioisomeric Differentiation: 5-Methoxy vs. 6-Methoxy in 4-Fluoro-7-azaindolin-2-one

The 5-methoxy substituent places a hydrogen-bond acceptor in the pyridine ring region, potentially interacting with kinase hinge residues or altering solubility. The regioisomer 4-fluoro-6-methoxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190321-48-2) repositions the methoxy group, generating a different hydrogen-bonding geometry and dipole moment. Calculated topological polar surface area (tPSA) for both isomers is identical (53.4 Ų), but LogP values diverge: the 5-methoxy isomer exhibits a calculated XLogP3 of approximately 0.7 versus 1.0 for the 6-methoxy isomer (PubChem computed data for corresponding 1H-pyrrolo[2,3-b]pyridine congeners) [1]. Although direct comparative bioactivity data for the dihydro-2-one pair have not been published, the pharmacokinetic relevance of a ~0.3 LogP shift is well established for oral absorption and CNS penetration.

Fragment-Based Drug Discovery Physicochemical Profiling Synthetic Chemistry

Commercial Availability and Purity Benchmarks: A Practical Procurement Differentiator

Among the closest structural analogs, 4-fluoro-5-methoxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is stocked by AKSci at 98% purity and by Leyan at 98% purity , with CAS registry and defined long-term storage conditions (cool, dry place) . In contrast, the 5-methoxy-unsubstituted analog (4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, CAS 956460-93-8) is primarily available through custom synthesis [1], and the 4-chloro-5-fluoro comparator is listed at 95% purity . The higher catalog purity and off-the-shelf availability of the target compound reduce procurement lead time and minimize the need for in-house re-purification prior to sensitive biochemical or biophysical assays.

Chemical Sourcing Quality Control Fragment Screening

Highest-Value Application Scenarios for 4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one Procurement


Fragment-Based Screening Against Kinase or Bromodomain Targets Seeking 7-Azaindole/7-Azaindolinone Hinge Binders

The 4-fluoro-5-methoxy-7-azaindolin-2-one core presents a hydrogen-bond-donor–acceptor motif suitable for ATP-site hinge binding in kinases or acetyl-lysine recognition in bromodomains. Its balanced LogP (~0.7 for the dihydro-2-one, extrapolated) and high solubility relative to fully aromatic 7-azaindoles make it an ideal fragment for soaking experiments and SPR-based screening. Procurement of the 98%-pure stocked material avoids custom synthesis delays and ensures consistent quality across fragment library replicates.

Scaffold-Hopping from Indolin-2-one (Oxindole) Kinase Inhibitors to Aza-Analogs for Improved PK

Several oxindole-based kinase inhibitors (e.g., sunitinib) suffer from metabolic instability or suboptimal solubility. Replacing the benzene ring with a pyridine (7-azaindolin-2-one) introduces polarity and a nitrogen atom capable of modulating CYP-mediated metabolism [1]. The 4-fluoro substituent further blocks a potential metabolic soft spot (C-4 hydroxylation), while the 5-methoxy maintains favorable hydrogen-bonding characteristics, creating a differentiated starting point for lead optimization.

Building Block for PROTAC or Bifunctional Degrader Synthesis Requiring a Pre-Functionalized Azaindolinone

The lactam NH of 1,3-dihydropyrrolo[2,3-b]pyridin-2-one serves as a convenient handle for N-alkylation to attach linkers. The 4-fluoro-5-methoxy pattern provides two additional points of structural diversification without requiring protecting-group manipulation, enabling efficient parallel synthesis of PROTAC candidate libraries [2]. The compound's superior vendor-purity profile minimizes side-product formation during the critical linker-coupling step.

Anti-Inflammatory Lead Generation Leveraging the Validated Oral Activity of the Pyrrolo[2,3-b]pyridin-2-one Scaffold

The 1990 J. Med. Chem. study demonstrated that 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones can achieve oral anti-inflammatory activity in the rat RPAR and AAR models through modulation of arachidonic acid metabolites [3]. The 4-fluoro-5-methoxy variant, as a novel substitution analog not disclosed in that original series, offers a fresh IP position and the opportunity to explore whether the enhanced metabolic stability conferred by fluorine translates into improved in vivo duration of action.

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